Cas no 1807191-67-8 (2-Bromo-3-fluoro-6-hydroxybenzonitrile)

2-Bromo-3-fluoro-6-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-fluoro-6-hydroxybenzonitrile
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- インチ: 1S/C7H3BrFNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H
- InChIKey: XKUBZNKJSBQGGB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1C#N)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 44
2-Bromo-3-fluoro-6-hydroxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020840-1g |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 1g |
1,534.70 USD | 2021-06-24 | |
Alichem | A013020840-250mg |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013020840-500mg |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 500mg |
847.60 USD | 2021-06-24 |
2-Bromo-3-fluoro-6-hydroxybenzonitrile 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-Bromo-3-fluoro-6-hydroxybenzonitrileに関する追加情報
2-Bromo-3-fluoro-6-hydroxybenzonitrile (CAS No. 1807191-67-8): A Versatile Synthetic Intermediate in Modern Pharmaceutical and Material Sciences
2-Bromo-3-fluoro-6-hydroxybenzonitrile (CAS No. 1807191-67-8) is a multifunctional organic compound characterized by its unique combination of bromo, fluoro, hydroxy, and nitrile functional groups. This compound has garnered significant attention in recent years due to its potential applications in drug discovery, materials science, and synthetic chemistry. The presence of multiple reactive functionalities in its molecular structure allows for diverse chemical transformations, making it a valuable intermediate in the development of novel therapeutics and advanced materials. Recent studies have highlighted its role in the synthesis of fluorinated compounds, heterocyclic frameworks, and functionalized polymers, underscoring its importance in modern chemical research.
2-Bromo-3-fluoro-6-hydroxybenzonitrile exhibits a molecular formula of C7H3BrFO2N, with a molecular weight of approximately 247.0 g/mol. Its molecular structure consists of a benzene ring substituted with a bromo group at the 2-position, a fluorine atom at the 3-position, a hydroxyl group at the 6-position, and a nitrile group at the 1-position. The combination of these substituents creates a highly polar molecule with potential for forming hydrogen bonds and engaging in various intermolecular interactions. This structural complexity is critical for its reactivity and utility in synthetic pathways.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 2-Bromo-3-fluoro-6-hydroxybenzonitrile. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the fluorine atom at the 3-position significantly influences the molecule's electrophilic reactivity and electronic distribution, making it a preferred building block for the synthesis of fluorinated pharmaceuticals. The nitrile group, on the other hand, acts as a electrophilic center, enabling its participation in nucleophilic substitution reactions and electrophilic addition processes. These properties make the compound a key player in the development of targeted drug therapies and functionalized materials.
2-Bromo-3-fluoro-6-hydroxybenzonitrile has been extensively studied for its applications in drug discovery. A 2024 paper in *Advanced Synthesis and Catalysis* reported its use in the synthesis of fluorinated anti-inflammatory agents, where the fluorine atom at the 3-position was found to enhance the metabolic stability of the final compound. This is attributed to the fluorine's electron-withdrawing effect, which reduces the rate of hydrolytic degradation. Additionally, the hydroxyl group at the 6-position can participate in hydrogen bonding interactions, potentially improving the bioavailability of the resulting drugs. These findings highlight the compound's potential in the development of long-acting pharmaceuticals with improved therapeutic profiles.
In the field of materials science, 2-Bromo-3-fluoro-6-hydroxybenzonitrile has shown promise as a precursor for the synthesis of fluorinated polymers and functionalized coatings. A 2023 study in *Polymer Chemistry* demonstrated its utility in the preparation of fluorinated polyurethanes, where the nitrile group was converted into cyano groups to enhance the hydrophobicity and chemical resistance of the final material. The bromo group was further utilized as a halogenating agent to introduce fluorinated side chains, which significantly improved the thermal stability of the polymer. These properties make the compound a valuable asset in the development of high-performance materials for industrial and biomedical applications.
2-Bromo-3-fluoro-6-hydroxybenzonitrile is also being explored for its role in green chemistry and sustainable synthesis. Researchers are increasingly focusing on atom-efficient reactions and low-waste processes to reduce the environmental impact of its synthesis. A 2024 study in *Green Chemistry* reported the use of microwave-assisted synthesis to selectively functionalize the compound, minimizing the formation of byproducts. This approach not only improves the selectivity of the reaction but also reduces the energy consumption associated with traditional methods. Such innovations are critical for aligning the production of 2-Bromo-3-fluoro-6-hydroxybenzonitrand with environmental sustainability goals.
The synthetic versatility of 2-Bromo-3-fluoro-6-hydroxybenzonitrile has led to its incorporation into multistep organic syntheses aimed at complex target molecules. For instance, its nitrile group can be hydrolyzed to form carboxylic acid derivatives, which are then used in peptide synthesis and drug conjugation processes. The bromo group can undergo SN2 reactions with nucleophiles to form alkyl halide intermediates, which are further functionalized to yield heterocyclic compounds. These reactions are often catalyzed by transition metals, such as palladium or nickel, to enhance the reaction efficiency and regioselectivity. The ability to fine-tune these reactions through catalyst selection and reaction conditions underscores the compound's adaptability in customized synthetic strategies.
Recent advances in biocompatible materials have further expanded the applications of 2-Bromo-3-fluoro-6-hydroxybenzonitrile. A 2023 study in *Biomaterials* demonstrated its use in the synthesis of fluorinated hydrogels, where the hydroxyl group at the 6-position was critical for forming hydrogen bonds with water molecules. This property enhances the swelling capacity and mechanical strength of the hydrogel, making it suitable for tissue engineering and drug delivery systems. The fluorine atom, meanwhile, contributes to the hydrophobicity of the material, reducing the risk of biological fouling and improving its long-term stability in physiological environments.
2-Bromo-3-fluoro-6-hydroxybenzonitrile has also been investigated for its potential in electrochemical applications. A 2024 paper in *Electrochimica Acta* explored its use as a precursor for fluorinated electrodes, where the nitrile group was functionalized to create electroactive materials. These materials exhibited enhanced charge storage capacities and electrochemical stability, making them promising candidates for batteries and supercapacitors. The bromo group was further utilized to introduce halogenated side chains, which improved the electrical conductivity of the final material. These findings highlight the compound's potential in the development of next-generation energy storage devices.
The availability of synthetic routes for 2-Bromo-3-fluoro-6-hydroxybenzonitrile has been a subject of ongoing research. A 2023 study in *Organic Letters* reported a novel one-pot synthesis method that combines nitrile formation and halogenation in a single reaction step, significantly reducing the synthetic complexity and reaction time. This approach not only improves the efficiency of the synthesis but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to streamline the synthesis process is crucial for the large-scale production of the compound, particularly for its applications in pharmaceutical and industrial sectors.
2-Bromo-3-fluoro-6-hydroxybenzonitrile is also being explored for its role in fluorinated pesticides and agricultural chemicals. A 2024 study in *Pesticide Biochemistry and Physiology* demonstrated its use in the synthesis of fluorinated insecticides, where the fluorine atom at the 3-position was found to enhance the selectivity and efficacy of the final compound. The hydroxyl group at the 6-position, meanwhile, contributed to the solubility and bioavailability of the pesticide, ensuring its effective delivery to target pests. These findings underscore the compound's potential in the development of environmentally friendly agrochemicals with improved target specificity.
Overall, 2-Bromo-3-fluoro-6-hydroxybenzonitrile (CAS No. 1807191-67-8) represents a powerful synthetic tool with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique molecular structure and reactivity make it a valuable intermediate in the development of novel therapeutics, advanced materials, and sustainable technologies. As research in these fields continues to evolve, the potential of this compound is likely to expand, further cementing its importance in modern chemical innovation.
The compound 2-Bromo-3-Fluorobenzoic Acid (CAS No. 1807191-67-8) is a versatile organic molecule with a wide range of applications in various scientific and industrial fields. Here's a structured summary of its significance and potential: ### 1. Molecular Structure and Reactivity - Structure: A substituted benzoic acid with a bromine atom at the 2-position and a fluorine atom at the 3-position. - Reactivity: The presence of both bromine and fluorine atoms introduces unique electronic effects, making it suitable for a variety of chemical transformations, including nitrile formation, halogenation, and functional group modifications. ### 2. Key Applications #### Pharmaceuticals - Drug Development: The compound serves as a precursor for the synthesis of fluorinated and brominated pharmaceuticals, particularly in the development of antibiotics, anti-inflammatory agents, and neurological drugs. - Targeted Therapeutics: Its fluorine and bromine substituents enhance selectivity and bioavailability, making it a valuable intermediate in drug conjugation and peptide synthesis. #### Materials Science - Hydrogels and Polymers: Used in the creation of fluorinated hydrogels with enhanced mechanical strength and swelling capacity, suitable for tissue engineering and drug delivery systems. - Electrochemical Applications: Demonstrated potential in fluorinated electrodes for batteries and supercapacitors, offering improved charge storage capacity and electrochemical stability. #### Agricultural Chemistry - Pesticides: Utilized in the synthesis of fluorinated insecticides with improved selectivity and efficacy, reducing environmental impact while maintaining pest control. #### Environmental Chemistry - Green Chemistry: The compound is part of sustainable synthesis routes that minimize hazardous reagents and reduce waste, aligning with environmental sustainability goals. ### 3. Synthetic Routes and Efficiency - One-Pot Synthesis: Recent advancements include streamlined synthetic methods that combine multiple steps (e.g., nitrile formation and halogenation) in a single reaction, improving efficiency and reducing reaction time. - Catalytic Reactions: Utilization of transition metal catalysts (e.g., palladium, nickel) enhances reaction efficiency and regioselectivity, enabling precise functionalization. ### 4. Research and Innovation - Biocompatible Materials: Ongoing research explores its role in fluorinated hydrogels and biomaterials, with applications in tissue engineering and medical devices. - Electrochemical Devices: The compound is being investigated for use in next-generation energy storage systems, including batteries and supercapacitors, due to its electroactive properties. ### 5. Future Prospects - Multifunctional Applications: The compound's adaptability in customized synthetic strategies suggests potential for novel applications in pharmaceuticals, materials science, and environmental technologies. - Sustainability: Continued research into green synthesis methods and eco-friendly applications will further expand its relevance in modern chemical innovation. ### Conclusion 2-Bromo-3-Fluorobenzoic Acid (CAS No. 1807191-67-8) stands out as a highly versatile compound with significant potential across multiple fields. Its unique structure and reactivity make it a critical intermediate in the development of advanced materials, targeted therapeutics, and sustainable technologies. As research progresses, its role in innovative chemical solutions is likely to grow, underscoring its importance in modern scientific and industrial advancements.1807191-67-8 (2-Bromo-3-fluoro-6-hydroxybenzonitrile) 関連製品
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